ethyl 3-[[3-cyano-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl]sulfanyl]propanoate ethyl 3-[[3-cyano-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl]sulfanyl]propanoate
Brand Name: Vulcanchem
CAS No.: 626227-56-3
VCID: VC21482168
InChI: InChI=1S/C17H19F3N2O2S/c1-2-24-14(23)8-9-25-16-12(10-21)15(17(18,19)20)11-6-4-3-5-7-13(11)22-16/h2-9H2,1H3
SMILES: CCOC(=O)CCSC1=NC2=C(CCCCC2)C(=C1C#N)C(F)(F)F
Molecular Formula: C17H19F3N2O2S
Molecular Weight: 372.4g/mol

ethyl 3-[[3-cyano-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl]sulfanyl]propanoate

CAS No.: 626227-56-3

Cat. No.: VC21482168

Molecular Formula: C17H19F3N2O2S

Molecular Weight: 372.4g/mol

* For research use only. Not for human or veterinary use.

ethyl 3-[[3-cyano-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl]sulfanyl]propanoate - 626227-56-3

Specification

CAS No. 626227-56-3
Molecular Formula C17H19F3N2O2S
Molecular Weight 372.4g/mol
IUPAC Name ethyl 3-[[3-cyano-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl]sulfanyl]propanoate
Standard InChI InChI=1S/C17H19F3N2O2S/c1-2-24-14(23)8-9-25-16-12(10-21)15(17(18,19)20)11-6-4-3-5-7-13(11)22-16/h2-9H2,1H3
Standard InChI Key ITESFUWMFKFOBF-UHFFFAOYSA-N
SMILES CCOC(=O)CCSC1=NC2=C(CCCCC2)C(=C1C#N)C(F)(F)F
Canonical SMILES CCOC(=O)CCSC1=NC2=C(CCCCC2)C(=C1C#N)C(F)(F)F

Introduction

Chemical Identity and Classification

The foundation of this compound's structure is a fused bicyclic system, specifically a cyclohepta[b]pyridine core, which consists of a pyridine ring fused with a seven-membered cycloheptane ring. This heterocyclic architecture provides a rigid framework that supports several key substituents, including a cyano group, a trifluoromethyl moiety, and a sulfanyl propanoate ethyl ester side chain. The strategic placement of these functional groups creates a molecule with specific three-dimensional properties that may influence its interactions with biological targets.

Table 1.1: Chemical Identity Parameters

ParameterInformation
CAS Number626227-56-3
IUPAC Nameethyl 3-[[3-cyano-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl]sulfanyl]propanoate
Molecular FormulaC17H19F3N2O2S
Molecular Weight372.41 g/mol
PubChem Compound ID2961899
MDL NumberMFCD03697913

The formal identification of this compound is enhanced by standard chemical identifiers that provide machine-readable representations of its structure. These include the Standard InChI (International Chemical Identifier): InChI=1S/C17H19F3N2O2S/c1-2-24-14(23)8-9-25-16-12(10-21)15(17(18,19)20)11-6-4-3-5-7-13(11)22-16/h2-9H2,1H3, and its corresponding InChIKey: ITESFUWMFKFOBF-UHFFFAOYSA-N. These identifiers facilitate the compound's inclusion in chemical databases and enable cross-referencing across different scientific platforms.

From a chemical classification perspective, the compound can be considered a member of several important categories, including heterocyclic compounds, nitriles (due to the cyano group), trifluoromethylated aromatics, thioethers (due to the sulfanyl linkage), and carboxylic acid esters. This multifaceted classification reflects the compound's complex structure and suggests potential for diverse chemical reactivity and biological interactions.

Structural Features and Characteristics

Core Structure Analysis

At the heart of this compound lies a fused bicyclic system comprising a pyridine ring fused with a seven-membered cycloheptane ring, forming the cyclohepta[b]pyridine scaffold. This heterocyclic core serves as the central framework upon which other functional groups are positioned. The pyridine component contributes aromaticity and a basic nitrogen atom, while the cycloheptane portion introduces conformational flexibility through its saturated nature (indicated by the tetrahydro designation).

The pyridine ring bears three key substituents positioned strategically around its structure:

  • A cyano group at position 3, extending the π-electron system and introducing a strong electron-withdrawing effect

  • A trifluoromethyl group at position 4, contributing significant electron-withdrawing character and lipophilicity

  • A sulfanyl propanoate ethyl ester chain at position 2, extending from the pyridine nitrogen

The cycloheptane ring exists in a fully saturated state (tetrahydro), allowing for conformational flexibility and adaptability in potential binding interactions. This seven-membered ring is larger than the more common six-membered rings found in many heterocyclic compounds, potentially creating distinctive spatial arrangements and molecular recognition profiles .

Spatial Arrangement and Conformational Analysis

The spatial arrangement of substituents around the core structure creates a unique three-dimensional profile. The trifluoromethyl and cyano groups positioned on adjacent carbon atoms of the pyridine ring create a region of high electronegativity and potential for specific electronic interactions. Meanwhile, the sulfanyl propanoate chain extending from position 2 introduces a flexible extension that can adopt various conformations.

The cycloheptane ring likely adopts conformations that minimize steric strain, with possible chair-like or boat-like arrangements. The flexibility of this ring system, combined with the relatively rigid pyridine component, creates a molecule with both defined structural elements and adaptable regions—a characteristic often beneficial for biological activity.

Comparison with Related Structural Variants

The structural features of ethyl 3-[[3-cyano-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl]sulfanyl]propanoate can be compared with related variants to understand structure-activity relationships. For example, the search results mention a cyclopenta[b]pyridine variant (ethyl 3-{[3-cyano-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]thio}propanoate, CAS: 937597-92-7), which features a five-membered ring fused to the pyridine instead of a seven-membered ring .

Therapeutic AreaRationaleStructural Basis
Enzyme InhibitionSimilar heterocyclic compounds have demonstrated inhibitory activity against various enzymesThe trifluoromethyl group may enhance binding affinity through lipophilic interactions; the cyano group might participate in hydrogen bonding with active site residues
Receptor ModulationCompounds with similar structural features have shown activity as receptor agonists or antagonistsThe rigid heterocyclic core provides a scaffold for positioning key functional groups that can interact with receptor binding sites
Anti-inflammatory AgentsTrifluoromethylated heterocycles have precedent in anti-inflammatory therapeuticsThe combination of the trifluoromethyl group and the heterocyclic core may influence interactions with targets in inflammatory pathways
Central Nervous System AgentsThe compound's lipophilic nature may facilitate blood-brain barrier penetrationThe presence of the trifluoromethyl group enhances lipophilicity, a feature often beneficial for CNS-active compounds
Metabolic Disease TherapeuticsSulfur-containing heterocycles have shown utility in metabolic disordersThe sulfanyl linkage combined with the heterocyclic core creates a distinctive pharmacophore

The trifluoromethyl group is particularly noteworthy from a medicinal chemistry perspective. This substituent is commonly incorporated into drug molecules to enhance metabolic stability by blocking potential sites of oxidative metabolism. It also typically increases lipophilicity, potentially improving membrane permeability and oral bioavailability. The strategic positioning of this group on the pyridine ring may influence binding interactions with potential therapeutic targets .

Agrochemical Applications

The structural characteristics of ethyl 3-[[3-cyano-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl]sulfanyl]propanoate also suggest potential applications in agricultural chemistry. Trifluoromethylated heterocycles are found in various commercial agrochemicals, including fungicides, insecticides, and herbicides.

Potential agrochemical applications include:

  • Fungicidal Activity: The heterocyclic core combined with the trifluoromethyl substituent shares structural similarities with certain fungicidal agents.

  • Insecticidal Properties: Compounds containing cyano and trifluoromethyl groups on heterocyclic scaffolds have demonstrated activity against various insect species.

  • Plant Growth Regulation: The ester functionality may enable controlled release properties, potentially useful in plant growth regulator applications.

  • Herbicidal Activity: The combination of a heterocyclic core with electron-withdrawing substituents is found in several selective herbicides.

Structure-Activity Relationships

The biological activity of compounds like ethyl 3-[[3-cyano-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl]sulfanyl]propanoate is heavily influenced by the specific arrangement of functional groups and their electronic properties. Several structure-activity relationships can be inferred from related compounds:

  • The position and nature of substituents on the heterocyclic core significantly impact target selectivity and potency.

  • The size and conformation of the fused ring system (in this case, the cycloheptane ring) affect the three-dimensional presentation of functional groups.

  • The length and flexibility of the sulfanyl propanoate side chain influence how the molecule interacts with binding pockets in target proteins.

  • The presence of the ester functionality may serve as a prodrug feature, potentially undergoing hydrolysis to release an active carboxylic acid form.

To fully elucidate the specific biological activities of ethyl 3-[[3-cyano-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl]sulfanyl]propanoate, comprehensive screening against diverse biological targets would be necessary, followed by detailed structure-activity relationship studies to optimize activity and selectivity profiles .

Synthetic ApproachKey StepsAdvantagesChallenges
Core Construction followed by Functionalization1. Synthesis of cyclohepta[b]pyridine scaffold
2. Introduction of CF3 and CN groups
3. Installation of sulfanyl propanoate side chain
- Control over regiochemistry of substitution
- Potential for diversification at late stages
- Multiple steps required for core construction
- Selective functionalization may be challenging
Convergent Synthesis1. Separate preparation of functionalized pyridine
2. Construction of cycloheptane ring
3. Late-stage coupling of sulfanyl propanoate
- Flexibility for analog generation
- Potentially higher yields for complex transformations
- Need for regioselective ring construction
- Protection/deprotection strategies may be required
Functionalization of Commercial Precursors1. Starting with available cyclohepta[b]pyridine derivatives
2. Sequential introduction of functional groups
- Shorter synthetic route
- Reduced number of steps
- Limited by availability of starting materials
- Regioselectivity challenges

Key Chemical Transformations

Regardless of the specific route chosen, several key chemical transformations would likely be involved in the synthesis:

  • Trifluoromethylation: Introduction of the CF3 group might employ reagents such as Ruppert-Prakash reagent (TMSCF3) or trifluoroacetic derivatives.

  • Cyanation: The cyano group could be introduced through palladium-catalyzed cyanation of appropriate halides, or through transformation of other functional groups such as amides or aldehydes.

  • S-Alkylation: The sulfanyl propanoate side chain might be attached through S-alkylation of an appropriate thiol precursor with ethyl 3-bromopropanoate or similar electrophiles.

  • Cyclization: Formation of the cyclohepta[b]pyridine core might involve ring-closing reactions such as aldol condensations, Diels-Alder reactions, or transition metal-catalyzed processes.

Purification and Quality Control

The purification of ethyl 3-[[3-cyano-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl]sulfanyl]propanoate likely involves a combination of techniques including:

  • Column Chromatography: For the separation of reaction intermediates and final product from impurities.

  • Recrystallization: To achieve high purity levels, especially for crystalline forms.

  • High-Performance Liquid Chromatography (HPLC): For analytical and preparative-scale purification.

Quality control measures would typically include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm structural integrity through 1H, 13C, and 19F NMR spectra.

  • Mass Spectrometry: To verify molecular weight and fragmentation patterns.

  • Elemental Analysis: To confirm elemental composition within acceptable limits.

  • HPLC Analysis: To determine purity levels, typically achieving ≥90% as reported for commercial samples .

Manufacturing Considerations

The commercial production of ethyl 3-[[3-cyano-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl]sulfanyl]propanoate would need to address several important considerations:

  • Scalability: Synthetic routes should be amenable to scale-up without significant loss of yield or purity.

  • Safety: Procedures involving hazardous reagents (e.g., cyanation reagents) would require appropriate safety measures.

  • Cost-effectiveness: Selection of starting materials and reagents should balance cost considerations with synthetic efficiency.

  • Environmental impact: Green chemistry principles might guide the selection of solvents and reaction conditions to minimize environmental footprint.

The compound appears to be commercially available from various chemical suppliers with a typical purity of ≥90%, suggesting that viable manufacturing processes have been established .

Structural FeaturePotential HazardImplication
Cyano Group (-C≡N)Potential release of hydrogen cyanide under extreme conditionsMay present toxicity concerns; avoid conditions that could lead to decomposition
Trifluoromethyl Group (-CF3)Possible generation of hydrogen fluoride upon thermal decompositionMay cause corrosion or tissue damage if decomposition occurs
Sulfanyl Linkage (-S-)Susceptibility to oxidation forming potentially reactive speciesStore protected from strong oxidizing agents
Ester GroupHydrolysis under strongly acidic or basic conditionsConsider stability in formulations and storage conditions

Comparative Analysis with Related Compounds

Ethyl 3-[[3-cyano-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl]sulfanyl]propanoate belongs to a family of structurally related compounds that share certain core features while differing in specific substituents or ring systems. A comparative analysis of these related compounds provides valuable insights into structure-property relationships and potential applications.

Structural Analogues

Several structural analogues can be identified from the available literature, including:

Table 7.1: Key Structural Analogues and Their Distinctive Features

CompoundCAS NumberKey Structural DifferencesMolecular Weight
Ethyl 3-{[3-cyano-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]thio}propanoate937597-92-7Contains cyclopenta[b]pyridine core instead of cyclohepta[b]pyridine344.36 g/mol (estimated)
Ethyl 3-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}propanoate625377-27-7Simple pyridine core with methyl substituent instead of fused ring system318.31 g/mol
Ethyl 4-cyano-5-[[2-[3-cyano-6-thiophen-2-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]amino]-3-methylthiophene-2-carboxylateRelated structure in literatureMore complex structure with thiophene rings and amide linkage536.6 g/mol

Ring System Variations

The variation in ring systems among these analogues represents a significant structural difference with potential implications for biological activity and physicochemical properties:

Side Chain Variations

Variations in the side chain connected to the heterocyclic core can significantly impact pharmacokinetic properties and target interactions:

  • Propanoate vs. Acetyl Side Chains:

    • The length of the carbon chain between the sulfur atom and the ester functionality varies among analogues.

    • Shorter chains (acetyl derivatives) would reduce flexibility and create a more constrained system.

    • Longer chains increase conformational freedom but may also introduce entropy penalties for binding.

  • Direct Sulfanyl vs. Sulfanylacetyl Amino Linkages:

    • More complex analogues incorporate additional functional groups such as amides within the linking chain.

    • These additional groups provide opportunities for hydrogen bonding and may enhance specificity in target interactions.

    • The increased complexity also affects physicochemical properties such as solubility and partition coefficients.

Electronic Effects

The specific arrangement of electron-withdrawing groups like the cyano and trifluoromethyl substituents creates distinct electronic distributions across these molecules:

  • When positioned on a simple pyridine ring versus a fused bicyclic system, these groups create different patterns of electron density.

  • The presence of additional substituents (e.g., methyl groups) can modulate the electronic effects of the electron-withdrawing groups.

  • These electronic differences may influence reactivity, metabolic stability, and interactions with biological targets.

Understanding these structure-property relationships is valuable for the rational design of new compounds with optimized profiles for specific applications. The variations observed among these structural analogues provide a framework for predicting how structural modifications might affect biological activity, physicochemical properties, and potential therapeutic applications .

Current Research Status and Future Directions

The current research landscape surrounding ethyl 3-[[3-cyano-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl]sulfanyl]propanoate reveals both established knowledge and opportunities for future investigation. Based on the available literature, several key areas of research can be identified, along with potential directions for future studies.

Research Gaps and Opportunities

Several notable research gaps can be identified, presenting opportunities for future investigation:

  • Comprehensive Biological Activity Profiling:

    • Systematic screening against diverse biological targets is needed to identify potential therapeutic applications.

    • Evaluation in cellular and animal models would provide insights into physiological effects.

  • Structure-Activity Relationship Studies:

    • Exploration of structural modifications to optimize activity profiles.

    • Investigation of the role of specific functional groups in biological activity.

  • Pharmacokinetic and ADME Properties:

    • Characterization of absorption, distribution, metabolism, and excretion profiles.

    • Identification of metabolic pathways and potential metabolites.

  • Toxicological Assessments:

    • Comprehensive safety evaluations to determine potential hazards and appropriate handling precautions.

    • Assessment of specific organ toxicities and genotoxic potential.

Future Research Directions

Based on the identified gaps and the potential applications suggested by the compound's structural features, several promising directions for future research can be proposed:

Table 8.1: Proposed Future Research Directions

Research AreaSpecific InvestigationsPotential Impact
Biological Activity Screening- Testing against enzyme panels (kinases, phosphatases, etc.)
- Receptor binding assays
- Cell-based functional assays
Identification of novel activities and therapeutic applications
Medicinal Chemistry Optimization- Modification of the cyclohepta[b]pyridine core
- Variation of the sulfanyl propanoate side chain
- Bioisosteric replacement of key functional groups
Development of analogues with enhanced potency, selectivity, or improved properties
Computational Studies- Molecular docking with potential targets
- Quantum mechanical calculations
- Molecular dynamics simulations
Insights into binding modes and rational design approaches
Synthesis Methodology- Development of more efficient synthetic routes
- Exploration of green chemistry approaches
- Stereoselective methodologies if applicable
More accessible and environmentally friendly production methods

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